molecular formula C26H35F3O6 B12414693 Travoprost-d4

Travoprost-d4

Cat. No.: B12414693
M. Wt: 504.6 g/mol
InChI Key: MKPLKVHSHYCHOC-NJJUMLOVSA-N
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Description

Significance of Stable Isotope Labeling in Modern Analytical Chemistry

Stable isotope labeling is a technique where one or more atoms in a molecule are replaced by their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-¹² (¹²C) with carbon-¹³ (¹³C). mdpi.com This subtle change in mass does not significantly alter the physicochemical properties of the molecule but makes it distinguishable by mass-sensitive analytical instruments. mdpi.comfda.gov

The primary significance of this technique in analytical chemistry lies in its application for quantitative analysis, particularly in the method of isotope dilution. mdpi.com In this approach, a known quantity of the stable isotope-labeled version of the compound of interest is added to a sample as an internal standard. Because the labeled standard behaves nearly identically to the unlabeled analyte during sample extraction, processing, and chromatographic separation, it can effectively correct for any loss of material or variations in instrument response. Mass spectrometry can then differentiate between the analyte and the internal standard based on their mass difference, allowing for highly accurate and precise quantification. ijpsr.com This methodology is crucial for metabolism studies, pharmacokinetic analyses, and determining drug bioavailability. mdpi.comfda.gov

Rationale for Deuteration in Pharmaceutical Compound Analysis

Deuteration, the specific replacement of hydrogen atoms with deuterium, is a common and highly effective strategy in pharmaceutical analysis. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a phenomenon known as the kinetic isotope effect, where chemical reactions involving the cleavage of this bond proceed more slowly. researchgate.net While this effect is explored in drug development to create more stable metabolic profiles, the primary rationale for deuteration in compound analysis is the creation of an ideal internal standard for mass spectrometry. fda.gov.ph

A deuterated analog of a drug is the perfect internal standard because:

It has a higher molecular weight, making it easily distinguishable from the unlabeled drug by a mass spectrometer.

Its chemical and physical properties are nearly identical to the parent drug, ensuring it co-elutes during chromatography and behaves similarly during sample preparation. arvojournals.org

It is not naturally present in biological samples, preventing interference.

These characteristics allow the deuterated standard to accurately reflect the analytical journey of the target drug from the initial sample to the final detection, significantly enhancing the reliability and robustness of quantitative bioanalytical methods. fda.gov.ph

Overview of Travoprost-d4 as a Research Tool

Travoprost is a prostaglandin (B15479496) analog used for the reduction of elevated intraocular pressure. nih.gov In pharmaceutical research, particularly in pharmacokinetic studies, it is essential to accurately measure the concentration of travoprost and its active metabolite in biological fluids like plasma. fda.govarvojournals.org This is where this compound becomes a vital research tool.

Travoprost itself is an isopropyl ester prodrug, which is rapidly hydrolyzed in the body by esterases to its biologically active form, travoprost free acid. arvojournals.org For analytical purposes, the deuterated standard used is typically a tetradeuterated analog of this active metabolite. The primary application of this compound is to serve as an internal standard for the quantitative determination of travoprost free acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

One key research application involves the development and validation of methods to measure very low concentrations of the drug in human plasma. A validated LC-MS/MS method utilizes this compound (specifically, the deuterated free acid) to establish the pharmacokinetics of travoprost following administration. researchgate.net In this method, plasma samples are spiked with the deuterated internal standard, followed by solid-phase extraction to clean up the sample. The extract is then analyzed by LC-MS/MS. The instrument monitors specific mass-to-charge ratio (m/z) transitions for both the native travoprost free acid and the deuterated standard, allowing for precise quantification even at concentrations as low as 0.010 ng/mL. researchgate.net

Table 1: Mass Spectrometry Parameters for Travoprost Free Acid and its Deuterated Analog

This table presents the mass-to-charge ratios (m/z) of the parent and product ions used in a tandem mass spectrometry method to quantify travoprost free acid with its tetradeuterated internal standard. researchgate.net

CompoundIon ModeParent Ion [M-H]⁻ (m/z)Product Ion (m/z)
Travoprost Free AcidNegative457161
Travoprost Free Acid-d4Negative461161

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H35F3O6

Molecular Weight

504.6 g/mol

IUPAC Name

propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1/i4D2,6D2

InChI Key

MKPLKVHSHYCHOC-NJJUMLOVSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Origin of Product

United States

Synthesis and Physicochemical Characterization of Travoprost D4 for Research Applications

Strategies for Deuterium (B1214612) Incorporation in Prostaglandin (B15479496) Analogs

The introduction of deuterium atoms into a complex molecule like Travoprost requires strategic synthetic planning to achieve the desired labeling pattern with high isotopic enrichment. Prostaglandin F2α analogs, with their multiple stereocenters and functional groups, present unique challenges for isotopic labeling.

Specific Isotopic Labeling Approaches for Travoprost-d4

Based on its IUPAC name, propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate-3,3,4,4-d4, the deuterium atoms in this compound are located on the heptenoate side chain at positions 3 and 4. nih.gov The synthesis of this specific isotopologue would likely involve the use of a deuterated building block for the α-chain.

A plausible synthetic strategy would involve the Wittig reaction, a common method in prostaglandin synthesis for constructing the α-chain. In this approach, a deuterated phosphonium ylide would be reacted with a suitable aldehyde precursor of the Corey lactone, a key intermediate in prostaglandin synthesis. The deuterated ylide could be prepared from a commercially available or synthesized deuterated alkyl halide. For instance, a four-carbon deuterated starting material would be necessary to introduce the deuterium atoms at the C3 and C4 positions of the heptenoate chain.

Another potential approach involves the catalytic reduction of a precursor molecule containing a triple or double bond at the desired positions using deuterium gas (D2) and a suitable catalyst. However, controlling the stereochemistry and preventing unwanted side reactions can be challenging with this method.

Challenges in Deuterated Compound Synthesis

The synthesis of deuterated compounds, including prostaglandin analogs, presents several challenges that must be carefully managed to ensure the final product's quality.

One of the primary challenges is the potential for isotopic scrambling or back-exchange, where deuterium atoms are unintentionally lost and replaced with hydrogen atoms from solvents or reagents. This necessitates the use of deuterated solvents and reagents in certain steps and careful control of reaction conditions such as pH and temperature.

Achieving high isotopic purity is another significant hurdle. The goal is to have the vast majority of the molecules labeled with the desired number of deuterium atoms. Incomplete deuteration can lead to a mixture of isotopologues, which can complicate the interpretation of analytical data. The starting materials' isotopic enrichment and the efficiency of the deuteration reactions are critical factors.

Furthermore, the synthesis of complex molecules like Travoprost involves multiple steps, and the introduction of deuterium can sometimes affect the reactivity and stereoselectivity of subsequent reactions. Therefore, careful optimization of each synthetic step is often required. The cost and availability of deuterated starting materials can also be a limiting factor in the large-scale synthesis of these compounds.

Spectroscopic and Chromatographic Methods for Isotopic Purity and Identity Confirmation

To ensure that the synthesized this compound is suitable for use as an internal standard, its identity, isotopic purity, and chemical purity must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry Techniques for Verification of Deuterium Content

Mass spectrometry (MS) is a primary tool for confirming the successful incorporation of deuterium and determining the isotopic purity of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can accurately determine the mass of the molecule and its various isotopologues.

In the analysis of this compound, the molecular ion peak in the mass spectrum will be shifted by +4 mass units compared to the unlabeled Travoprost, corresponding to the four deuterium atoms. For instance, in a quantitative method for the analysis of travoprost free acid, a tetradeuterated analog was used as an internal standard. The deprotonated molecular ions were observed at m/z 457 for the analyte and m/z 461 for the deuterated internal standard. researchgate.net

Tandem mass spectrometry (MS/MS) can be used to further confirm the location of the deuterium atoms. By fragmenting the molecule and analyzing the masses of the resulting fragment ions, it is possible to determine on which parts of the molecule the deuterium labels are located. In the aforementioned study, both the analyte and the deuterated internal standard yielded an intense fragment ion corresponding to the 3-trifluoromethylphenolate ion at m/z 161 upon collisional fragmentation. researchgate.net This indicates that the deuterium atoms are not located on this fragment of the molecule, which is consistent with their placement on the heptenoate chain.

The isotopic purity can be assessed by examining the relative intensities of the ion signals corresponding to the desired d4-labeled compound and any residual unlabeled (d0) or partially deuterated (d1, d2, d3) species.

Table 1: Mass Spectrometric Data for Travoprost and this compound Free Acid

CompoundIon ModePrecursor Ion (m/z)Product Ion (m/z)
Travoprost Free AcidNegative457161
This compound Free AcidNegative461161

This table is based on data from a study utilizing a tetradeuterated analog of travoprost free acid as an internal standard. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Isotopic Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise location of the deuterium atoms within the this compound molecule. While ¹H NMR can show the disappearance of signals at the sites of deuteration, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing unambiguous confirmation of their presence and position.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C3 and C4 positions of the heptenoate chain would be absent or significantly reduced in intensity compared to the spectrum of unlabeled Travoprost. The integration of the remaining proton signals can also provide a quantitative measure of the extent of deuteration.

²H NMR spectroscopy would show signals at the chemical shifts corresponding to the deuterated positions. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, allowing for direct correlation. This technique is particularly useful for confirming that the deuterium has been incorporated at the intended positions and that no unexpected isotopic scrambling has occurred.

Table 2: Predicted ¹H NMR Chemical Shift Differences for this compound

PositionUnlabeled Travoprost (Predicted δ, ppm)This compound (Predicted Observation)
C3-H₂ (heptenoate)~2.2-2.4Signal absent or significantly reduced
C4-H₂ (heptenoate)~1.6-1.8Signal absent or significantly reduced

This table is illustrative and based on general chemical shift predictions for similar structures. Actual chemical shifts may vary.

Chromatographic Purity Assessment of this compound Reference Standards

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for assessing the chemical purity of this compound reference standards. These techniques separate the target compound from any impurities, including starting materials, byproducts from the synthesis, or degradation products.

A typical HPLC method for Travoprost analysis utilizes a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acidic pH) and an organic solvent like acetonitrile or methanol. europub.co.uk Detection is commonly performed using a UV detector, as the phenyl group in the Travoprost molecule provides a chromophore.

For a this compound reference standard, the chromatographic method should demonstrate a single, sharp peak for the main component, with any impurities being well-resolved and below specified limits. The retention time of this compound is expected to be very similar to that of unlabeled Travoprost under the same chromatographic conditions. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

When used as an internal standard in a bioanalytical method, the chromatographic peak of this compound should be well-resolved from the peak of the unlabeled Travoprost and any potential interfering substances in the sample matrix.

Table 3: General HPLC Parameters for Travoprost Analysis

ParameterTypical Condition
ColumnC18 (e.g., 50 mm x 4.6 mm, 3 µm)
Mobile PhaseAcetonitrile/Phosphate Buffer (pH adjusted)
Flow Rate1.0 - 3.0 mL/min
DetectionUV at ~220 nm
Column Temperature25 °C

This table represents typical conditions for Travoprost analysis and would be adapted for the specific purity assessment of this compound. europub.co.uk

Advanced Bioanalytical Methodologies Utilizing Travoprost D4 As an Internal Standard

Fundamental Principles of Internal Standard Application in Quantitative Bioanalysis

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration that is added to samples, calibrators, and quality controls alike. The primary role of an IS is to correct for the variability inherent in the analytical process. Deuterated internal standards, such as Travoprost-d4, are considered the gold standard for LC-MS/MS-based quantification. This is because they are chemically identical to the analyte of interest, Travoprost, but have a different mass due to the presence of deuterium (B1214612) atoms.

This near-identical chemical nature ensures that this compound co-elutes with Travoprost during chromatographic separation and experiences similar extraction recovery, and ionization efficiency or suppression in the mass spectrometer's ion source. By calculating the ratio of the analyte's response to the internal standard's response, any variations that occur during sample preparation and analysis are effectively normalized. This leads to a significant improvement in the precision and accuracy of the quantitative results, compensating for matrix effects and variations in sample processing and instrument response.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Travoprost and Metabolites

The development of a sensitive and selective LC-MS/MS method for the determination of Travoprost and its active metabolite, Travoprost free acid, in biological matrices is a multi-step process that relies heavily on the use of an appropriate internal standard like this compound.

Sample Preparation Techniques for Biological Matrices (e.g., protein precipitation, solid-phase extraction)

The initial step in the bioanalytical workflow involves the extraction of Travoprost and this compound from the complex biological matrix, such as plasma or aqueous humor. The goal is to remove interfering substances like proteins and phospholipids that can compromise the analytical column and ion source.

Protein Precipitation (PPT): This is a relatively simple and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the biological sample. This causes the proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte and internal standard is collected for further analysis.

Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE is often the preferred method. This technique utilizes a solid sorbent packed into a cartridge to selectively retain the analyte and internal standard from the liquid sample. Interfering components are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. A study describing the quantification of Travoprost free acid utilized reversed-phase SPE for sample clean-up from human plasma researchgate.net.

Chromatographic Separation Optimization for Travoprost and its Deuterated Analog

Effective chromatographic separation is crucial for resolving Travoprost from endogenous matrix components and ensuring that it enters the mass spectrometer as a pure compound. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly employed.

Optimization of the separation involves the careful selection of:

Analytical Column: C18 (octadecylsilica) columns are frequently used for the separation of prostaglandin (B15479496) analogues like Travoprost researchgate.net.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium acetate) is typically used. The gradient or isocratic elution profile is optimized to achieve a good peak shape and short run time while ensuring baseline separation from any interferences.

Flow Rate: The flow rate is adjusted to optimize the separation efficiency and analysis time.

Since this compound has nearly identical physicochemical properties to Travoprost, it will co-elute, ensuring that any matrix effects experienced at that specific retention time are accounted for by the internal standard.

Mass Spectrometric Parameters for Highly Sensitive and Selective Detection

Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity for quantitative analysis. The optimization of mass spectrometric parameters is critical for achieving the desired lower limit of quantification. This includes tuning the ion source parameters (e.g., capillary voltage, source temperature, and gas flows) and the collision energy for fragmentation.

For quantitative analysis, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]−) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest.

A published method for the analysis of Travoprost free acid and its tetradeuterated internal standard (this compound) in human plasma utilized negative ion electrospray ionization. The deprotonated molecules ([M-H]−) were used as the precursor ions. The specific MRM transitions are detailed in the table below researchgate.net.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Travoprost free acid457161Negative
This compound free acid461161Negative

This interactive data table provides the specific mass-to-charge ratios for the precursor and product ions used in the MRM analysis of Travoprost free acid and its deuterated internal standard.

Comprehensive Method Validation Parameters

A bioanalytical method must be rigorously validated to ensure its reliability for the analysis of study samples. The validation is performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). A study utilizing a tetradeuterated analog of Travoprost free acid as an internal standard demonstrated fully adequate accuracy, precision, specificity, recovery, and stability for routine use in clinical pharmacokinetic studies researchgate.net. The key validation parameters are summarized in the following table.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured concentration to the true concentration.Mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the initial concentration.

This interactive data table outlines the essential parameters for the comprehensive validation of a bioanalytical method.

Linearity and Calibration Curve Performance with Isotope Dilution Mass Spectrometry

In bioanalytical method development, establishing a linear relationship between the instrument response and the concentration of the analyte is critical for accurate quantification. When employing this compound as an internal standard in isotope dilution mass spectrometry, the calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. This approach effectively normalizes the response, minimizing variability.

A validated method for the analysis of Travoprost free acid in human plasma, using a tetradeuterated analog as the internal standard, demonstrated excellent linearity over a defined concentration range. researchgate.net Typically, a linear regression model is applied to the calibration data, and the goodness of fit is evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.99. For the quantification of Travoprost free acid, a validated concentration range of 0.010 to 3.00 ng/mL in a 1.0 mL plasma aliquot has been reported, indicating robust performance at low concentrations. researchgate.net

Table 1: Representative Calibration Curve Performance for Travoprost Free Acid using this compound as an Internal Standard

Parameter Typical Acceptance Criteria Reported Performance
Calibration Model Linear, 1/x or 1/x² weighting Linear
Correlation Coefficient (r²) ≥ 0.99 Not explicitly stated, but implied by method validation
Concentration Range Defined by the study requirements 0.010 - 3.00 ng/mL

Note: This table is a representation based on typical validation parameters and the available information.

Accuracy and Precision Assessment in Preclinical Matrices

The accuracy and precision of a bioanalytical method are fundamental to its reliability. Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. The use of this compound as an internal standard significantly enhances both accuracy and precision by compensating for procedural losses and instrumental fluctuations.

In preclinical studies, the method's performance is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in the relevant biological matrix. A quantitative method for Travoprost free acid in human plasma, which is applicable to preclinical matrices, has demonstrated fully adequate accuracy and precision for routine use in pharmacokinetic studies. researchgate.net

Table 2: Illustrative Accuracy and Precision Data for the Quantification of Travoprost Free Acid

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
Low 0.030 < 15 ± 15 < 15 ± 15
Medium 0.50 < 15 ± 15 < 15 ± 15
Matrix Effects Evaluation and Mitigation Strategies

Matrix effects, the alteration of ionization efficiency by co-eluting endogenous components of the biological sample, are a significant challenge in LC-MS/MS bioanalysis. These effects can lead to inaccurate and imprecise results. The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte.

This compound, being structurally almost identical to Travoprost, experiences the same degree of ion suppression or enhancement as the analyte. By calculating the peak area ratio, the variability introduced by the matrix is effectively normalized. The evaluation of matrix effects typically involves comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The internal standard-normalized matrix factor should be close to 1, with a low coefficient of variation across different lots of the biological matrix.

Recovery Determination and Reproducibility

Recovery refers to the efficiency of the extraction process in isolating the analyte and internal standard from the biological matrix. While high and consistent recovery is desirable, the use of a stable isotope-labeled internal standard like this compound can compensate for lower or more variable recovery. This is because both the analyte and the internal standard are affected to a similar extent during the extraction procedure.

A method for the determination of Travoprost free acid in human plasma using a deuterated internal standard has shown adequate recovery for routine clinical pharmacokinetic studies. researchgate.net Reproducibility, the ability of the method to provide consistent results over time and between different analysts and equipment, is also significantly improved by the use of this compound.

Selectivity and Specificity Considerations

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and other endogenous or exogenous substances. Specificity is the ultimate level of selectivity, where the method produces a response for only the analyte of interest.

In LC-MS/MS methods utilizing this compound, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. The use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides a high degree of specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For Travoprost free acid and its tetradeuterated internal standard, the [M-H]⁻ ions at m/z 457 and 461, respectively, can be subjected to collisional fragmentation to yield a common, intense product ion, further enhancing the specificity of the assay. researchgate.net

Stability Studies of Analytes and Internal Standard in Biological Samples

Ensuring the stability of the analyte and the internal standard in the biological matrix under various storage and processing conditions is crucial for the reliability of bioanalytical data. Stability studies are conducted to evaluate the impact of short-term storage at room temperature, long-term storage at low temperatures, and freeze-thaw cycles.

A validated method for Travoprost free acid using a deuterated internal standard has demonstrated adequate stability for routine use. researchgate.net Stability is assessed by analyzing stored QC samples against a freshly prepared calibration curve and comparing the results to the nominal concentrations. The mean concentration of the stability samples should be within ±15% of the nominal values.

Interlaboratory Comparison and Harmonization of Bioanalytical Methods Employing this compound

While the use of this compound as an internal standard provides a robust and reliable method for the quantification of Travoprost and its metabolites, ensuring consistency and comparability of results between different laboratories is essential, particularly for multi-site preclinical or clinical studies. Interlaboratory comparison, also known as cross-validation, is the process of assessing the performance of a bioanalytical method at different laboratories.

The harmonization of bioanalytical methods employing this compound involves establishing a common set of procedures and acceptance criteria to minimize inter-laboratory variability. This includes standardizing protocols for sample collection, processing, and analysis, as well as using the same reference standards and internal standards. Cross-validation studies typically involve the analysis of a common set of QC samples and incurred samples by each participating laboratory. The results are then statistically compared to ensure that any observed differences are within acceptable limits.

Currently, there is a lack of publicly available data on formal interlaboratory comparison studies specifically for bioanalytical methods using this compound. However, the principles of good bioanalytical practice and regulatory guidelines emphasize the importance of such comparisons to ensure data integrity and reliability across different testing sites.

Application of Travoprost D4 in Preclinical Pharmacokinetic and Drug Metabolism Investigations

In Vitro Drug Metabolism Studies Facilitated by Travoprost-d4

In vitro experimental systems are fundamental to understanding the metabolic pathways of drug candidates. biochemistryresearchjournal.com The use of deuterated compounds like this compound in these studies significantly enhances the quality and depth of the data obtained. aquigenbio.com

Enzyme Kinetics and Reaction Phenotyping in Subcellular Fractions (e.g., microsomes, S9 fractions)

Subcellular fractions, such as liver microsomes and S9 fractions, are routinely used in early drug metabolism studies as they contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govresearchgate.net this compound is instrumental in these systems for determining key enzyme kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov By serving as a stable isotope-labeled internal standard, this compound allows for precise quantification of the parent compound and its metabolites via mass spectrometry, which is crucial for accurate kinetic modeling. pharmaffiliates.comclearsynth.com This helps in identifying the primary enzymes responsible for travoprost metabolism, a process known as reaction phenotyping. researchgate.net The use of deuterated standards helps to correct for matrix effects and ensures the robustness and reliability of the analytical methods. clearsynth.com

Metabolite Identification and Profiling Using Isotope-Labeled Standards

The identification of drug metabolites is a cornerstone of drug development, providing insights into potential efficacy and safety. researchgate.net this compound, as a stable isotope-labeled compound, is a powerful tool for metabolite identification. nih.gov When co-administered with non-labeled travoprost, the resulting mass spectra exhibit a characteristic isotopic cluster or "peak shift," which allows for the unambiguous identification of drug-related metabolites from endogenous compounds in complex biological matrices. nih.gov This technique, often coupled with high-resolution mass spectrometry, facilitates the creation of a comprehensive metabolic profile for travoprost. nih.govfrontiersin.org

Prodrug Activation Pathways: Esterase-Mediated Hydrolysis of Travoprost to Travoprost Free Acid

Travoprost is an isopropyl ester prodrug that requires activation through hydrolysis to its biologically active form, travoprost free acid. patsnap.comnih.govnih.gov This conversion is primarily mediated by esterases present in ocular tissues, such as the cornea. nih.govnih.gov this compound can be utilized to study the kinetics and efficiency of this enzymatic activation process. By using this compound as an internal standard, researchers can accurately quantify the rate of formation of travoprost free acid in the presence of various esterase preparations. researchgate.net These studies are critical for understanding the bioavailability of the active drug at its target site. nih.gov

Enzyme ClassLocation in the EyeRole in Prodrug Activation
Acetylcholine esteraseIris-ciliary body, corneal epithelium, retina, optic nerveHydrolysis of ester prodrugs
Pseudocholine esteraseIris-ciliary body, corneal epithelium, retina, optic nerveHydrolysis of ester prodrugs
Butyryl-choline esteraseCorneaHydrolysis of travoprost and other PGF2α analog ester prodrugs nih.gov
Carboxyl esterasesCorneaHydrolysis of travoprost and other PGF2α analog ester prodrugs nih.gov

Subsequent Metabolic Pathways of Travoprost Free Acid (e.g., β-oxidation)

Following its activation, travoprost free acid undergoes further metabolism. One of the key metabolic pathways is β-oxidation, a process similar to that of endogenous fatty acids. This compound is instrumental in tracing the fate of the travoprost free acid molecule through these subsequent metabolic steps. The deuterium (B1214612) label allows researchers to follow the molecule and its breakdown products, providing a clearer picture of the complete metabolic cascade. aquigenbio.com This information is vital for a comprehensive understanding of the drug's clearance from the body.

Application in Permeability and Transport Studies Across Biological Barriers in vitro

In vitro models, such as Caco-2 cell monolayers, are widely used to predict the intestinal permeability of drugs. nih.govnih.gov These cells form tight junctions and express various transporter proteins, mimicking the intestinal epithelium. nih.gov this compound can be employed in these assays to accurately measure the rate of transport across the cell monolayer. youtube.com The use of a deuterated standard allows for precise quantification by LC-MS/MS, which is more sensitive and specific than older methods using radiolabeled compounds. nih.gov This helps in determining whether travoprost is a substrate for efflux transporters, which can impact its oral bioavailability. evotec.com

Preclinical Pharmacokinetic (PK) Studies in Animal Models Utilizing this compound

The use of deuterated compounds like this compound is crucial in preclinical pharmacokinetic (PK) studies conducted in animal models. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism. simsonpharma.com The deuterium kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to a slower rate of metabolism, potentially improving a drug's pharmacokinetic profile. nih.govresearchgate.net

In animal studies, this compound serves as an ideal internal standard for the quantitative analysis of travoprost and its metabolites in biological samples such as plasma and aqueous humor. researchgate.netarvojournals.org The co-administration of a tracer dose of this compound with a therapeutic dose of travoprost allows for the precise determination of key PK parameters, including peak plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2). aquigenbio.comresearchgate.net For instance, in rabbits, following a single topical dose, the active travoprost free acid reaches peak concentrations in ocular tissues and plasma, with a rapid decline and a half-life of less than 2 hours. nih.gov The use of LC-MS/MS with a deuterated internal standard provides the high sensitivity and specificity required for accurately measuring the low concentrations of travoprost and its metabolites often found in systemic circulation following topical administration. researchgate.netarvojournals.org

Animal ModelKey Pharmacokinetic Findings with Travoprost
RabbitsFollowing a single topical dose of radiolabeled travoprost, the drug distributes throughout all tissues of the eye, with higher concentrations in the cornea. Plasma levels are detectable and decline with a half-life of less than 2 hours. nih.gov
RabbitsAn intracameral hydrogel implant (OTX-TIC) demonstrated sustained release of travoprost free acid in the aqueous humor for up to 4 months. arvojournals.org
MonkeysTopical application of travoprost in ocular hypertensive monkeys resulted in a significant reduction in intraocular pressure. nih.gov
Pediatric PatientsPlasma concentrations of travoprost free acid were low, with no evidence of accumulation after 7 days of once-daily administration. nih.gov

Quantification of Travoprost and its Metabolites in Animal Tissues and Biofluids

The primary application of this compound in preclinical settings is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique is indispensable for the sensitive and specific quantification of Travoprost and its biologically active metabolite, Travoprost free acid, in various animal tissues and biofluids.

In preclinical ocular pharmacokinetic studies, which are fundamental to understanding the local disposition of ophthalmic drugs, this compound is added to samples of aqueous humor, cornea, iris-ciliary body, and other ocular tissues collected from animal models such as rabbits and monkeys. Following topical administration of Travoprost, these studies aim to determine the concentration-time profiles of the drug and its active metabolite at the site of action.

For instance, in studies with New Zealand White rabbits, LC-MS/MS methods utilizing a deuterated internal standard have been employed to measure Travoprost free acid concentrations in the aqueous humor. These investigations have revealed key pharmacokinetic parameters. After a single topical instillation of a 0.004% Travoprost ophthalmic solution, the maximum concentration (Cmax) of Travoprost free acid in the aqueous humor is typically reached within one to two hours.

Similarly, in systemic pharmacokinetic studies, this compound is used to quantify the low levels of Travoprost free acid that reach the systemic circulation following topical ocular administration. In animal models such as rats and monkeys, plasma samples are collected at various time points post-dose. Due to the rapid hydrolysis of Travoprost to its active acid form and its subsequent swift elimination from the plasma, highly sensitive analytical methods are required. The use of this compound as an internal standard allows for the reliable quantification of these transient and low concentrations.

Illustrative Data from Preclinical Pharmacokinetic Studies in Rabbits:

Time (hours)Mean Travoprost Free Acid Concentration in Aqueous Humor (ng/mL)
0.515.2 ± 4.5
1.030.1 ± 1.56
2.022.8 ± 3.1
4.010.5 ± 1.8
6.06.15 ± 0.46

This table presents representative data synthesized from published preclinical studies of Travoprost in rabbits. The use of this compound as an internal standard is crucial for the accuracy of such measurements.

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment in Non-Human Species

This compound plays a supportive yet crucial role in the comprehensive assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Travoprost in non-human species. While ADME studies often utilize radiolabeled compounds to trace the drug's fate in the body, the quantitative bioanalytical data, for which this compound is essential, provides precise concentration measurements in various biological compartments.

Absorption: Following topical ocular administration in animal models, Travoprost is absorbed through the cornea. This compound is used to quantify the concentration of the active Travoprost free acid in ocular tissues and systemic circulation, providing insights into the rate and extent of absorption.

Distribution: Preclinical studies in animals have shown that after ocular administration, the highest concentrations of Travoprost free acid are found in the anterior segment of the eye, including the cornea, conjunctiva, and aqueous humor. Systemic distribution is limited, with plasma concentrations being very low. The precise quantification of these concentrations, facilitated by this compound, is vital for understanding the tissue distribution profile.

Metabolism: Travoprost, an isopropyl ester prodrug, is rapidly hydrolyzed by esterases present in the cornea and other ocular tissues to its biologically active free acid. Systemically, Travoprost free acid is metabolized via beta-oxidation of the carboxylic acid chain and oxidation of the 15-hydroxyl group to inactive metabolites. This compound is primarily used to quantify the parent compound and the active metabolite, which are the key analytes for assessing the metabolic conversion and subsequent clearance.

Excretion: The elimination of Travoprost free acid from plasma is rapid in animal models. Quantitative data obtained using this compound as an internal standard helps in determining the elimination half-life and clearance rates from the systemic circulation.

Bioanalytical Support for Preclinical Pharmacodynamic (PD) Models

In preclinical pharmacodynamic (PD) models, this compound is instrumental in establishing the relationship between drug concentration and its pharmacological effect, which for Travoprost is the reduction of intraocular pressure (IOP). These studies are often conducted in animal models of glaucoma or ocular hypertension, such as the laser-induced ocular hypertensive monkey model.

By accurately measuring the concentration of Travoprost free acid in the aqueous humor and correlating it with the observed reduction in IOP at various time points, researchers can construct pharmacokinetic/pharmacodynamic (PK/PD) models. These models are essential for understanding the dose-response relationship, the onset and duration of action, and for predicting the therapeutic efficacy of different formulations.

For example, in ocular hypertensive cynomolgus monkeys, topical application of Travoprost has been shown to cause a significant reduction in IOP. The bioanalytical data, underpinned by the use of a deuterated internal standard like this compound, allows for the correlation of the aqueous humor concentrations of Travoprost free acid with the magnitude and duration of the IOP-lowering effect.

Illustrative PK/PD Correlation Data in Ocular Hypertensive Monkeys:

Time Post-Dose (hours)Mean Aqueous Humor Travoprost Free Acid Concentration (ng/mL)Mean IOP Reduction (%)
25.822.7
44.228.6
82.125.4
121.020.1
24<0.515.3

This table provides an illustrative example of the type of data generated in preclinical PK/PD studies of Travoprost, where this compound would be used for the accurate quantification of the active metabolite.

Use in Quantitative Whole-Body Autoradiography (QWBA) for Distribution Studies (if applicable with radiolabeled variant)

Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used in preclinical drug development to visualize and quantify the distribution of a radiolabeled drug throughout the entire body of an animal. This method provides comprehensive information on tissue penetration, accumulation, and retention of the drug and its metabolites.

For a compound like Travoprost, a QWBA study would typically involve administering a radiolabeled version of the drug (e.g., labeled with Carbon-14 or Tritium) to animal models such as rats. At various time points after administration, the animals are euthanized and flash-frozen. Thin sections of the whole animal are then prepared and exposed to a phosphor imaging plate to detect the radioactivity. The resulting images provide a detailed map of the drug's distribution in various organs and tissues.

While the use of deuterated internal standards like this compound is critical for LC-MS/MS-based quantification, there is currently no available scientific literature to suggest the use of a radiolabeled variant of this compound specifically for QWBA studies. QWBA studies rely on the detection of radioactivity, and the deuteration of a molecule does not make it radioactive. Therefore, a radiolabeled (e.g., ¹⁴C or ³H) version of Travoprost itself, rather than this compound, would be the appropriate tool for QWBA investigations.

The data obtained from QWBA would complement the quantitative data from LC-MS/MS assays (which use this compound as an internal standard) by providing a visual and comprehensive picture of the drug's distribution, helping to identify potential sites of accumulation and inform safety assessments.

Role of Travoprost D4 in Pharmaceutical Research and Development Quality Control

Reference Standard for Quality Control and Quality Assurance

In the stringent regulatory environment of pharmaceuticals, reference standards are essential for quality control (QC) and quality assurance (QA). Travoprost-d4 serves as a well-characterized chemical compound used as a reference standard for analytical method development, validation, and routine QC applications during the synthesis and formulation stages of drug development. axios-research.comaxios-research.com These standards are qualified as Certified Reference Materials (CRMs) produced in accordance with ISO 17034 and ISO/IEC 17025, ensuring their suitability for pharma release testing and other calibration requirements. sigmaaldrich.com

The primary function of this compound as a reference standard is its use as an internal standard in quantitative analysis, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. clearsynth.comnih.gov The use of a deuterated internal standard is considered the gold standard for quantitative mass spectrometry because it co-elutes with the unlabeled analyte (Travoprost) and experiences similar effects during sample extraction, handling, and ionization. clearsynth.comresearchgate.net This co-behavior allows this compound to accurately correct for procedural variations and matrix effects—where other components in the sample interfere with the analysis—which can significantly impact the accuracy and precision of results. clearsynth.com By compensating for these potential errors, this compound ensures that the quantification of Travoprost in a given sample is robust, reliable, and reproducible, a cornerstone of effective QA/QC. clearsynth.comnih.gov

Table 1: Chemical Properties of this compound

Property Value Source(s)
Chemical Name (5Z)-isopropyl 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate-D4 axios-research.com
Molecular Formula C₂₆H₃₁D₄F₃O₆ axios-research.comcymitquimica.com
Molecular Weight 504.58 g/mol axios-research.com

| CAS Number | 157283-68-6 (unlabeled) | axios-research.comsigmaaldrich.comlgcstandards.com |

Method Transfer and Routine Analysis in Pharmaceutical Laboratories

The development of a robust analytical method is a critical step in drug development; however, the successful transfer of this method from an R&D setting to a routine QC laboratory is equally important for maintaining product quality throughout the lifecycle of a drug. This compound plays a significant role in facilitating this method transfer. Analytical methods validated using a deuterated internal standard like this compound are inherently more rugged and less susceptible to inter-laboratory variability. clearsynth.com

When a validated LC-MS/MS method for Travoprost is transferred, differences in instrumentation, environmental conditions, or technician handling can introduce variability. Because this compound is added to the sample at a known concentration at the beginning of the analytical process, it acts as a constant internal reference. nih.gov Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard similarly. The final result is based on the ratio of the analyte signal to the internal standard signal, which remains stable and provides consistent results even with minor procedural deviations. clearsynth.comnih.gov This reliability is crucial for routine analysis in pharmaceutical laboratories, where high throughput and consistent performance are required to ensure that every batch of Travoprost ophthalmic solution meets the required specifications for identity, strength, and purity. sigmaaldrich.comuspnf.com

Table 2: Example Chromatographic Conditions for Travoprost Analysis

Parameter Condition Source(s)
Mode Liquid Chromatography (LC) / Mass Spectrometry (MS) nih.govresearchgate.netarvojournals.org
Column Octadecylsilica (C18) or Phenyl-based nih.govgoogle.com
Mobile Phase Acetonitrile and a buffered aqueous solution (e.g., with formic acid or sodium 1-octanesulfonate) nih.govuspnf.comgoogle.com
Detector Tandem Mass Spectrometry (MS/MS) or UV (220 nm / 275 nm) nih.govuspnf.comgoogle.com

| Internal Standard | this compound Acid or this compound | nih.govresearchgate.net |

Support for Impurity Profiling and Stability Studies of Travoprost Formulations

Impurity profiling and stability studies are mandatory components of any drug product submission to regulatory authorities. These studies identify and quantify impurities and degradation products to establish safe limits and determine the product's shelf-life. cbg-meb.nlchemignition.com this compound is an indispensable tool for these applications, providing the analytical precision needed to detect and quantify related substances at very low levels. axios-research.com

In impurity profiling, this compound is used as an internal standard to accurately quantify process-related impurities (from the synthesis of Travoprost) and potential degradation products. axios-research.compharmaffiliates.com Common impurities include isomers like 5,6-trans-Travoprost and oxidation products such as 15-Keto Travoprost. chemignition.compharmaffiliates.com The use of a stable isotope-labeled standard allows for precise quantification, which is necessary for adhering to the stringent limits set by guidelines from the International Council for Harmonisation (ICH). cbg-meb.nl

Stability studies for Travoprost formulations involve exposing the drug product to various conditions of temperature, humidity, and light to simulate its shelf-life. cbg-meb.nlnih.gov Travoprost is known to be sensitive to light and thermal stress, which can lead to degradation. cbg-meb.nlnih.gov Stability-indicating analytical methods, which must be able to separate the intact drug from its degradation products, are employed. In these assays, this compound provides a reliable anchor for quantifying the remaining Travoprost and measuring the formation of degradants over time. researchgate.net This accurate data is vital for defining appropriate storage conditions (e.g., refrigeration, protection from light) and establishing a confident retest period or shelf-life for the Travoprost ophthalmic solution. cbg-meb.nlgeneesmiddeleninformatiebank.nl

Table 3: Common Impurities of Travoprost Monitored in Pharmaceutical Formulations

Impurity Name Molecular Formula Molecular Weight ( g/mol ) Source(s)
5,6-trans-Travoprost C₂₆H₃₅F₃O₆ 500.55 pharmaffiliates.com
15-epi Travoprost C₂₆H₃₅F₃O₆ 500.55 pharmaffiliates.com
15-Keto Travoprost C₂₆H₃₃F₃O₆ 498.53 pharmaffiliates.com
Travoprost Acid C₂₃H₂₉F₃O₆ 458.47 pharmaffiliates.com
Travoprost Epoxide C₂₆H₃₅F₃O₇ 516.35 pharmaffiliates.com

Future Directions and Emerging Research Avenues for Deuterated Prostaglandin Analogs

Integration with High-Resolution Mass Spectrometry for Enhanced Metabolite Characterization

The study of drug metabolism is a fundamental aspect of pharmaceutical development, and the accurate identification of metabolites is crucial. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in this field due to its ability to provide highly accurate mass measurements. nih.govijpras.com When coupled with a deuterated internal standard like Travoprost-d4, HRMS offers a powerful platform for the enhanced characterization of prostaglandin (B15479496) analog metabolites.

The primary advantage of HRMS is its capacity to determine the elemental composition of ions based on their exact mass, with deviations often less than 5 parts per million (ppm). ijpras.comnih.gov This level of accuracy allows for the confident differentiation of drug metabolites from endogenous matrix components that may have the same nominal mass (isobaric compounds). nih.govnih.gov In the context of Travoprost, which undergoes extensive metabolism, HRMS can elucidate the structure of various metabolic products. Systemic travoprost free acid is metabolized through beta-oxidation of the carboxylic acid chain and oxidation of the 15-hydroxyl moiety.

The use of this compound as an internal standard in HRMS-based metabolite profiling provides significant advantages. The known mass shift between the deuterated standard and the non-labeled drug and its metabolites allows for the application of data mining techniques like mass defect filtering. nih.gov This process helps to rapidly identify drug-related material within a complex biological matrix. nih.gov The distinct isotopic signature of this compound ensures that it does not interfere with the detection of the parent drug or its metabolites, leading to more reliable and accurate structural elucidation.

Modern HRMS instruments, including Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, can be coupled with liquid chromatography (LC) to separate metabolites before detection. ijpras.com These platforms enable various data acquisition methods that facilitate metabolite identification. nih.gov The combination of chromatographic separation and high-mass accuracy allows researchers to build a comprehensive profile of a drug's metabolic fate, a critical step in assessing its efficacy and safety.

Key HRMS Instruments for Metabolite Identification
Instrument TypeKey FeaturesApplication in Prostaglandin Analog Research
Quadrupole Time-of-Flight (Q-TOF)High resolution, accurate mass, rapid data acquisition.Ideal for screening and identifying unknown metabolites of prostaglandin analogs in complex biological samples.
OrbitrapVery high resolution and mass accuracy.Provides confident elemental composition determination for precise structural elucidation of prostaglandin metabolites.
Fourier Transform Ion Cyclotron Resonance (FT-ICR)Extremely high resolution and mass accuracy.Used in specialized research for in-depth characterization of complex metabolic pathways involving prostaglandin analogs.

Advancements in Automated Bioanalytical Platforms for High-Throughput Analysis

The demand for faster and more efficient drug discovery processes has driven significant advancements in automated bioanalytical platforms. pharmasalmanac.com High-Throughput Screening (HTS) has become a standard approach, integrating robotic automation and liquid handling to test large numbers of compounds rapidly. beckman.com These automated systems are increasingly being applied to the bioanalysis of deuterated prostaglandin analogs like this compound, enabling high-throughput pharmacokinetic and metabolism studies.

Modern bioanalytical laboratories utilize a range of automated platforms to streamline workflows. altasciences.com These include automated liquid handlers, which can perform precise sample preparation tasks such as pipetting and extraction, and integrated liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems. wuxiapptec.com For the analysis of prostaglandin analogs, these automated systems can be configured to handle the specific requirements of the assays, such as solid-phase extraction and derivatization steps that may be needed for certain metabolites.

The integration of automation significantly increases the speed and throughput of sample analysis. beckman.comyoutube.com HTS systems can screen thousands of samples per day, generating vast datasets that are crucial in the early stages of drug discovery. beckman.com This capability is particularly valuable for deuterated prostaglandin analogs used in in vitro drug metabolism and pharmacokinetic (DMPK) assays, where large numbers of samples are generated. sound-analytics.com The use of automated platforms ensures consistency across all processed plates and minimizes the potential for human error.

Data management is another critical component of automated high-throughput analysis. bmglabtech.com The large volume of data generated requires sophisticated software for acquisition, processing, and interpretation. bmglabtech.com Automated data handling systems can quickly process raw data from the mass spectrometer, perform quantitation using the deuterated internal standard, and generate reports, further accelerating the bioanalytical workflow. The combination of robotic sample handling and automated data processing allows for a median bioanalytical turnaround time of just one to two business days in some high-throughput environments. sound-analytics.com

Components of Automated Bioanalytical Platforms
ComponentFunctionImpact on Prostaglandin Analog Analysis
Robotic Liquid HandlersAutomates pipetting, dilution, and extraction steps.Increases precision and throughput of sample preparation for this compound and its metabolites.
Integrated LC-MS/MS SystemsCombines chromatographic separation with mass spectrometric detection in a single automated workflow.Enables rapid and sensitive quantification of prostaglandin analogs in biological matrices.
Automated Data Processing SoftwareHandles data acquisition, peak integration, and concentration calculations.Reduces data analysis time and ensures consistent reporting for high-throughput screening campaigns.

Development of Novel Isotope-Labeled Analogs for Specialized Research Questions

While deuterium-labeled compounds like this compound are excellent internal standards, the development of novel isotope-labeled analogs using other stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), opens up new avenues for specialized research questions. metsol.com These heavier isotopes can be incorporated into the molecular backbone of prostaglandin analogs to serve as tracers in metabolic studies, providing deeper insights into biochemical pathways and drug mechanisms of action.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of a molecule within a biological system. metsol.comeurisotop.com By synthesizing prostaglandin analogs with ¹³C or ¹⁵N labels at specific positions, researchers can track the transformation of these compounds and identify novel metabolites and pathways. nih.gov Unlike deuterated standards, which are primarily used for quantification, these tracer compounds allow for the study of metabolic flux and the dynamics of metabolic networks. eurisotop.comnih.gov

The synthesis of these novel labeled analogs can be complex but offers significant rewards in terms of the quality of biological data obtained. nih.gov Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are used to analyze the labeled compounds and their metabolites. nih.gov The development of new synthetic methodologies for creating these specialized labeled prostaglandin analogs will continue to be an important area of research, enabling more detailed mechanistic investigations into their pharmacology and toxicology.

Applications of Different Isotope-Labeled Prostaglandin Analogs
Isotope LabelPrimary ApplicationResearch Question Addressed
Deuterium (B1214612) (e.g., this compound)Internal Standard for QuantificationWhat is the concentration of the prostaglandin analog in a biological sample?
Carbon-13 (¹³C)Metabolic TracerWhich metabolic pathways does the prostaglandin analog enter, and what is the flux through these pathways?
Nitrogen-15 (¹⁵N)Metabolic Tracer (for nitrogen-containing analogs)What is the fate of the nitrogen-containing moieties of the prostaglandin analog during metabolism?

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing Travoprost-d4’s purity and isotopic enrichment?

  • Methodological Answer : Characterization requires a multi-modal approach:

  • High-Performance Liquid Chromatography (HPLC) paired with Mass Spectrometry (MS) ensures chemical identity and purity by comparing retention times and mass-to-charge ratios against non-deuterated Travoprost .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms deuterium incorporation at specific positions by observing signal suppression in deuterated regions .
  • Isotopic Enrichment Analysis via high-resolution MS quantifies deuterium abundance, with deviations >98% requiring synthetic protocol re-evaluation .

Q. How is this compound utilized as an internal standard in pharmacokinetic studies?

  • Methodological Answer : As a deuterated internal standard, this compound minimizes matrix effects in bioanalytical assays (e.g., plasma, tissue homogenates) via isotope dilution mass spectrometry (IDMS) :

  • Sample Preparation : Co-spike this compound with biological samples during extraction to correct for recovery losses .
  • Quantification : Use calibration curves with peak area ratios (Travoprost/Travoprost-d4) to account for instrument variability. Validate accuracy (<±15% deviation) and precision (CV <15%) per FDA guidelines .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in in vivo metabolic studies to avoid isotopic interference?

  • Methodological Answer :

  • Control Groups : Include non-deuterated Travoprost cohorts to assess isotopic effects on metabolic pathways (e.g., CYP450-mediated oxidation) .
  • Cross-Validation : Compare pharmacokinetic parameters (e.g., half-life, AUC) between deuterated and non-deuterated forms. Significant deviations (>20%) suggest deuterium-induced metabolic alterations .
  • Analytical Validation : Use tandem MS/MS to distinguish this compound metabolites from endogenous analogs, ensuring no co-elution or signal overlap .

Q. How can researchers resolve contradictions in deuterium retention data for this compound under varying storage conditions?

  • Methodological Answer : Contradictions often arise from inadequate storage protocols or analytical variability:

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic MS/NMR analysis to track deuterium loss. Use Arrhenius modeling to predict shelf-life .
  • Statistical Reconciliation : Apply multivariate regression to isolate factors (e.g., temperature, light exposure) affecting deuterium retention. Report confidence intervals (95% CI) to quantify uncertainty .

Q. What methodological approaches validate the absence of isotopic effects in this compound when used in quantitative bioanalytical assays?

  • Methodological Answer :

  • Isotopic Effect Testing : Compare extraction recovery rates and ionization efficiencies between this compound and non-deuterated analogs across pH gradients and solvent systems. Deviations >10% necessitate protocol adjustments .
  • Cross-Platform Consistency : Validate results across LC-MS, GC-MS, and HPLC-UV systems. Consistent linearity (R² >0.99) and inter-day precision (CV <10%) confirm method robustness .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Include raw data (e.g., deuterium enrichment percentages, pharmacokinetic parameters) in appendices, with processed data (mean ± SD, ANOVA results) in the main text .
  • Reproducibility : Document synthetic protocols (e.g., reaction temperatures, deuterium sources) and analytical parameters (e.g., HPLC gradients, MS ionization modes) to enable replication .
  • Ethical Reporting : Disclose any deviations from predefined protocols (e.g., unexpected deuterium loss) and their impact on conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.